molecular formula C21H22Cl2N4OS2 B10773661 2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}acetamide

2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}acetamide

Cat. No.: B10773661
M. Wt: 481.5 g/mol
InChI Key: QOHFBKIKGAINLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Banyu (I) is a synthetic organic compound known for its diverse applications in scientific research and industry. It is characterized by its unique chemical structure, which allows it to interact with various biological and chemical systems. The compound has gained attention due to its potential in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Banyu (I) involves several synthetic routes, each with specific reaction conditions. One common method includes the coupling of key components such as cyclopentanone moiety, pyrazole moiety, and commercially available D-Valine. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of Banyu (I) is scaled up using optimized synthetic routes that ensure high yield and purity. The process typically involves the use of large-scale reactors, precise control of reaction parameters, and continuous monitoring to maintain product quality. The industrial production methods are designed to be economically viable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Banyu (I) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, depending on the desired outcome .

Common Reagents and Conditions

Major Products

The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Banyu (I) involves its interaction with specific molecular targets and pathways. For instance, it may act as an allosteric activator of enzymes, altering their activity and affecting metabolic pathways. The compound’s effects are mediated through binding to active sites or regulatory regions of target proteins, leading to changes in their conformation and function .

Comparison with Similar Compounds

Banyu (I) can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C21H22Cl2N4OS2

Molecular Weight

481.5 g/mol

IUPAC Name

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]acetamide

InChI

InChI=1S/C21H22Cl2N4OS2/c22-16-3-1-13(9-17(16)23)11-27-7-5-15(6-8-27)25-20(28)12-29-21-26-18-4-2-14(24)10-19(18)30-21/h1-4,9-10,15H,5-8,11-12,24H2,(H,25,28)

InChI Key

QOHFBKIKGAINLL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N)CC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.